molecular formula C23H27NO6 B15386149 3-(1,1-Dimethylethyl) 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-3,5-oxazolidinedicarboxylate CAS No. 153652-73-4

3-(1,1-Dimethylethyl) 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-3,5-oxazolidinedicarboxylate

Cat. No.: B15386149
CAS No.: 153652-73-4
M. Wt: 413.5 g/mol
InChI Key: KPGOCVKHOGAOJE-XUVXKRRUSA-N
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Description

This compound is a chiral oxazolidine dicarboxylate characterized by a stereochemically defined (2R,4S,5R) configuration. Its structure includes:

  • 3-(tert-butyl) ester: Introduces steric bulk and enhances lipophilicity.
  • 5-methyl ester: Balances solubility and metabolic stability.
  • 4-Methoxyphenyl group at position 2: Electron-donating methoxy substituent influences electronic properties.
  • Phenyl group at position 4: Contributes to aromatic stacking interactions.

The stereochemistry and substituent arrangement make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for taxane derivatives and chiral catalysts .

Properties

CAS No.

153652-73-4

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

3-O-tert-butyl 5-O-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20+/m0/s1

InChI Key

KPGOCVKHOGAOJE-XUVXKRRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@@H]1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 3-(1,1-Dimethylethyl) 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-3,5-oxazolidinedicarboxylate is an oxazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22_{22}H28_{28}N2_{2}O6_{6}
  • Molecular Weight : 428.48 g/mol
  • CAS Number : 171268-84-1

Structural Features

The compound features an oxazolidine ring, which is known for its role in various pharmacological activities. The presence of the 4-methoxyphenyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that oxazolidine derivatives possess varying degrees of anticancer activity. In a study assessing the compound's efficacy against different cancer cell lines, it was found to exhibit low cytotoxicity but some sensitivity in leukemia cell lines.

Cell Line TypeSensitivity Level
K-562 (Leukemia)Slightly Sensitive
HCT-15 (Colon Cancer)Low Sensitivity
SK-MEL-5 (Melanoma)Low Sensitivity

The results suggest that while the compound may not be a potent anticancer agent, it shows promise in specific contexts, particularly in leukemia .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of this compound. In vivo studies using a mouse model of acute cerebral ischemia demonstrated that the compound significantly prolonged survival times and reduced mortality rates among treated mice. This suggests potential applications in neuroprotection and stroke management.

Treatment GroupSurvival Time (hours)
Control (NS)8.67 ± 1.12
Compound Group A14.83 ± 0.42
Compound Group B14.56 ± 0.38

Statistical analysis indicated significant differences between control and treatment groups at all doses tested (p < 0.05) .

Anti-Ischaemic Activity

The compound has also been evaluated for anti-ischaemic properties using models of bilateral common carotid artery occlusion. The findings support its potential use as a neuroprotective agent during ischemic events .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the oxazolidine ring and subsequent modifications to introduce the methoxyphenyl and phenyl substituents. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm its structure.

Clinical Relevance

Given the ongoing research into its biological activities, this compound may serve as a lead for developing new therapeutic agents targeting cancer and neurodegenerative diseases. Its structural features suggest it could interact with various biological pathways, warranting further investigation.

Comparison with Similar Compounds

3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-Methoxyphenyl)-4-(3-Nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate ()

  • Key Differences: 4-Nitrophenyl substituent: The nitro group (-NO₂) is electron-withdrawing, contrasting with the methoxy group in the target compound. Crystallographic Data: Reported in Acta Crystallographica (2012), the nitro group induces planarization of the aromatic ring, reducing conformational flexibility compared to the methoxy analog .

(4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(Benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate ()

  • Ethyl ester at position 5: Longer alkyl chain may slow hydrolysis compared to the methyl ester in the target compound. Applications: Used in peptide coupling reactions due to its stability under acidic conditions .

Comparison with Dihydropyridine and Pyrrolidine Dicarboxylates

4-(2,3-Dichlorophenyl)-1,4-dihydropyridine Derivatives ()

  • Core Structure: Dihydropyridine ring (non-aromatic) vs. oxazolidine (saturated heterocycle).
  • Substituent Effects :
    • Dichlorophenyl groups enhance electrophilicity and binding to calcium channels (common in antihypertensive agents).
    • Lower thermal stability compared to oxazolidines due to reduced ring strain .

3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate ()

  • Key Features :
    • Nitrophenyl group increases π-π stacking but reduces solubility.
    • Benzyl ester enhances steric protection, improving stability under basic conditions .

Table 1: Key Properties of Selected Compounds

Compound Class Substituents Melting Point (°C) Solubility (LogP) Key Applications Reference
Target Oxazolidine 4-Methoxyphenyl, phenyl Not reported ~3.2 (estimated) Chiral synthesis, taxane derivatives
Nitrophenyl Oxazolidine 3-Nitrophenyl, phenyl 142–144 ~2.8 Crystallography studies
Benzyloxy Oxazolidine 4-Benzyloxyphenyl, ethyl ester Not reported ~4.1 Peptide coupling reagents
Dihydropyridine Dichlorophenyl 2,3-Dichlorophenyl 165–167 ~3.5 Calcium channel modulation

Research Findings and Implications

  • Steric vs. Electronic Effects : The tert-butyl group in the target compound improves thermal stability but reduces aqueous solubility compared to ethyl esters .
  • Biological Activity : Methoxy and nitro substituents on phenyl rings influence binding affinities; methoxy groups are favorable in CNS-targeted compounds due to enhanced blood-brain barrier penetration .
  • Synthetic Challenges : Stereochemical purity in oxazolidines requires chiral auxiliaries or enzymatic resolution, whereas dihydropyridines are more amenable to racemic synthesis .

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